molecular formula C29H25N3O2 B11478041 1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one

Cat. No.: B11478041
M. Wt: 447.5 g/mol
InChI Key: SNCUBBQBOPILER-UHFFFAOYSA-N
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Description

1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE is a complex organic compound that features a unique structure combining a methoxyphenyl group, a naphthylmethyl group, and a benzodiazolyl group attached to a pyrrolidinone core

Preparation Methods

The synthesis of 1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Common synthetic routes include:

    Formation of the Methoxyphenyl Group: This can be achieved through the methylation of phenol derivatives using reagents like methyl iodide in the presence of a base.

    Synthesis of the Naphthylmethyl Group: This involves the alkylation of naphthalene derivatives, often using benzyl halides under Friedel-Crafts alkylation conditions.

    Construction of the Benzodiazolyl Group: This typically involves the cyclization of ortho-phenylenediamine with carboxylic acids or their derivatives.

    Assembly of the Pyrrolidinone Core: This can be synthesized through the cyclization of amino acids or their derivatives.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalytic processes and continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate.

    Reduction: The benzodiazolyl group can be reduced to a benzodiazoline using hydrogenation conditions.

    Substitution: The naphthylmethyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and electrophiles. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may serve as a probe for studying biological processes due to its unique structural features.

    Industry: It can be used in the production of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. Pathways involved may include signal transduction, enzyme inhibition, or receptor activation.

Comparison with Similar Compounds

Similar compounds to 1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE include:

The uniqueness of 1-(2-METHOXYPHENYL)-4-{1-[(NAPHTHALEN-1-YL)METHYL]-1H-1,3-BENZODIAZOL-2-YL}PYRROLIDIN-2-ONE lies in its specific combination of functional groups and its potential for diverse applications.

Properties

Molecular Formula

C29H25N3O2

Molecular Weight

447.5 g/mol

IUPAC Name

1-(2-methoxyphenyl)-4-[1-(naphthalen-1-ylmethyl)benzimidazol-2-yl]pyrrolidin-2-one

InChI

InChI=1S/C29H25N3O2/c1-34-27-16-7-6-15-26(27)31-19-22(17-28(31)33)29-30-24-13-4-5-14-25(24)32(29)18-21-11-8-10-20-9-2-3-12-23(20)21/h2-16,22H,17-19H2,1H3

InChI Key

SNCUBBQBOPILER-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC5=CC=CC6=CC=CC=C65

Origin of Product

United States

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